molecular formula C15H10O3 B191507 4'-Hydroxyflavone CAS No. 4143-63-9

4'-Hydroxyflavone

Cat. No.: B191507
CAS No.: 4143-63-9
M. Wt: 238.24 g/mol
InChI Key: SHGLJXBLXNNCTE-UHFFFAOYSA-N
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Description

4’-Hydroxyflavone is a naturally occurring flavonoid, specifically a member of the flavone family. It is characterized by the presence of a hydroxyl group at the 4’ position of the flavone structure. This compound is found in various plants, including celery, red peppers, citrus fruits, parsley, berries, tea, and onions . It is known for its potential cosmetic and clinical applications due to its antioxidant properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxyflavone can be synthesized through several methods, one of which involves the Baker-Venkataraman rearrangement. This classic method includes three steps: esterification, rearrangement, and cyclization . In a modified one-pot synthesis, 2-hydroxyacetophenone is treated with 4-substituted aroyl chloride in the presence of potassium carbonate and pyridine in acetone/water mixture . This method yields various 4’-substituted flavone derivatives in high yield (≥70%) .

Industrial Production Methods: Industrial production of 4’-Hydroxyflavone typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxyflavone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydroflavones.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the flavone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized flavone derivatives.

    Reduction: Dihydroflavones.

    Substitution: Halogenated, nitrated, and sulfonated flavone derivatives.

Scientific Research Applications

4’-Hydroxyflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4’-Hydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGLJXBLXNNCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877680
Record name 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)-
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4143-63-9
Record name 4′-Hydroxyflavone
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Record name 4'-Hydroxyflavanone
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Record name 4'-Hydroxyflavone
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Record name 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)-
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Record name 4'-Hydroxyflavone
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Record name 4'-HYDROXYFLAVONE
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Synthesis routes and methods

Procedure details

A mixture of the 4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone (400 mg, 0.711 mmol) and Pd(OH)2 (56 mg) in THF (10 mL), ethanol (1.2 mL) and AcOH (100 μL) was treated with hydrogen (50 psi) for 18 h. The reaction mixture was then filtered (Celite) and the pad washed with THF. The filtrate was concentrated and the solid residue was purified by flash chromatography (70% THF/toluene+1% AcOH) and the resultant solid recrystallised from THF/petrol to afford the acid as a colourless solid (150 mg, 55%); mp 177-180° C.; 1H NMR (500 MHz, d6-DMSO) δ 1.56-1.66 (m, 4H, CH2CH2), 2.25 (t, 2H, J=7.0 Hz, CH2CO), 2.64 (t, 2H, J=7.0 Hz, CH2CO), 6.96 (app. d, 2H, J=8.5 Hz, H2′,6′), 7.52 (t, 1H, J6,7=J7,8=7.5 Hz, H7), 7.80 (app. d, 2H, J=7.5 Hz, H3′,5′), 7.78 (m, 1H, H8), 7.85 (t, 1H, J5,6=J6,7=7.5 Hz, H6), 8.06 (d, 1H, J5,6=8.0 Hz, H5); 13C NMR (125 MHz, d6-DMSO) δ 23.8, 23.9, 32.9, 33.3 (4C, CH2), 115.9, 118.5, 119.7, 122.7, 125.0, 125.6, 130.1, 131.9, 134.5, 154.9, 155.8 160.6 (Ar), 170.4 170.9, 174.3 (3C, C═O); IR 3257, 2944, 2869, 1765, 1706, 1595, 854 cm−1; HRMS (ESI+) m/z 383.1123, C21H19O7 [M+H]+ requires 383.1131.
Name
4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4'-Hydroxyflavone?

A1: this compound has a molecular formula of C15H10O3 and a molecular weight of 238.24 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy are commonly used for structural characterization. These techniques provide information on functional groups, proton and carbon environments, and can aid in distinguishing between isomers. []

Q3: How does this compound interact with protein targets?

A3: Studies have shown that this compound exhibits binding affinity to human serum albumin (HSA), particularly within the hydrophobic pockets of subdomain IIA (site I). [] This interaction is primarily driven by electrostatic forces and ionic interactions. It also interacts with and inhibits the enzyme Casein Kinase 2 (CK2). [, ]

Q4: Does the position of the hydroxyl group affect the biological activity of hydroxyflavones?

A4: Yes, the position of the hydroxyl group significantly influences the biological activity of hydroxyflavones. For example, 2'-Hydroxyflavone demonstrates more potent antiplatelet effects than 3'- and this compound. [] This difference in activity is attributed to variations in their interactions with biological targets and subsequent downstream effects. [, , , ]

Q5: What are the metabolic pathways of this compound in biological systems?

A5: Studies using guinea pig models have shown that flavone, a precursor to this compound, is metabolized to this compound and excreted in the urine. [] Microbial metabolism studies have further revealed the formation of 3',4'-dihydroxyflavone from both flavone and this compound. [, ]

Q6: Does this compound exhibit anti-cancer properties?

A7: While this compound itself has not been extensively studied for its anti-cancer properties, research on related compounds like 3,4-dihydroxychalcone and 3,4,4'-trihydroxychalcone, which can be derived from this compound, has shown potent cytotoxicity against various human tumor cell lines in vitro. []

Q7: What is the role of this compound in modulating macrophage activity?

A8: In vitro studies have shown that this compound and its derivatives can modulate the luminol-dependent chemiluminescence of murine macrophages, a process indicative of reactive oxygen species production. [] This suggests a potential role in regulating inflammatory responses.

Q8: How can this compound be used to combat fungicide resistance?

A9: Research has identified a this compound derivative, 2-(4-ethoxy-phenyl)-chromen-4-one, as a potent inhibitor of energy-dependent fungicide efflux transporters in Pyrenophora tritici-repentis, the causal agent of wheat tan spot. [] This finding offers a potential strategy to overcome fungicide resistance by blocking the efflux pumps that expel fungicides from fungal cells.

Q9: How is computational chemistry employed in studying this compound?

A10: Computational methods like molecular docking are used to predict the binding modes and affinities of this compound and its derivatives with biological targets like enzymes and proteins. [] These insights are crucial for understanding structure-activity relationships and guiding the design of novel drug candidates.

Q10: Can QSAR models predict the activity of this compound derivatives?

A11: Yes, QSAR models can be developed using experimental data and computational descriptors to establish correlations between the structure of this compound derivatives and their biological activities. [] These models help prioritize the synthesis and evaluation of novel compounds with improved potency and selectivity.

Q11: What is the significance of summation solute hydrogen bonding acidity (A) in drug development based on this compound?

A12: The Abraham summation solute hydrogen bonding acidity (A) is a crucial descriptor in QSAR models and the general solvation equation. [] It quantifies a molecule's tendency to act as a hydrogen bond donor and is valuable for predicting drug absorption and uptake. Understanding the A values of this compound and its derivatives can guide the design of compounds with desired pharmacokinetic properties.

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